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This technical guide details the mechanism of action of ART0380, a potent and selective Ataxia
Telangiectasia and Rad3-related (ATR) kinase inhibitor, in cancers characterized by a
deficiency in the Ataxia-Telangiectasia Mutated (ATM) gene. This document is intended for
researchers, scientists, and drug development professionals interested in the evolving
landscape of DNA Damage Response (DDR) inhibitors.

Executive Summary

ARTO0380 is an investigational, orally administered small molecule inhibitor of ATR kinase, a
critical component of the DNA damage response pathway. In cancers with loss-of-function
alterations in the ATM gene, tumor cells become heavily reliant on the ATR signaling pathway
to cope with replication stress and maintain genomic integrity. ART0380 leverages this
dependency through a concept known as synthetic lethality, where the inhibition of ATR in an
ATM-deficient background leads to catastrophic DNA damage and selective cancer cell death.
Preclinical and clinical studies have demonstrated the potential of ART0380, particularly in
combination with DNA-damaging agents, to induce robust and durable anti-tumor responses in
patients with ATM-deficient solid tumors.

The ATR/IATM Axis and the Principle of Synthetic
Lethality
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The ATM and ATR kinases are central to the cellular response to DNA damage. ATM is
primarily activated by DNA double-strand breaks (DSBs), while ATR responds to single-
stranded DNA (ssDNA) regions that arise during replication stress.[1] In healthy cells, these
pathways have complementary and partially redundant functions, ensuring genomic stability.
However, a significant subset of cancers harbors mutations that inactivate the ATM pathway,
rendering them vulnerable to the inhibition of the remaining key DNA damage checkpoint, ATR.

[1]

This creates a synthetic lethal relationship: while the loss of either ATM or ATR function alone is
survivable for a cancer cell, the simultaneous loss of both is catastrophic, leading to
uncontrolled DNA damage, cell cycle collapse, and apoptosis.[2] ART0380 is designed to
exploit this vulnerability.

Preclinical Efficacy of ART0380

Preclinical studies have established ART0380 as a potent and selective inhibitor of ATR kinase.
In biochemical assays, ART0380 effectively inhibits the enzymatic activity of the ATR-ATRIP
complex with an IC50 of 51.7 nM.[3] Cellular assays demonstrate on-target engagement with
robust inhibition of the downstream ATR substrate, Checkpoint Kinase 1 (Chk1).

In Vitro Activity

ARTO0380 has shown potent anti-proliferative activity in various cancer cell lines, with
heightened sensitivity observed in those with ATM deficiency.

Cell Line Cancer Type ATM Status ARTO0380 IC50 (nM)
Mantle Cell o Potent Activity
Granta-519 Deficient
Lymphoma Reported[4]
Non-Small Cell Lung o Potent Activity
NCI-H23 Deficient
Cancer Reported[4]
LoV Colorectal Proficient (High Moderate Activity
oVo
Adenocarcinoma Replication Stress) Reported[4]

Normal Colon L o
CCD-18Co ] Proficient Minimal Response[4]
Fibroblasts

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.artios.com/wp-content/uploads/2023/11/ART0380-ESMO-Poster-2023.pdf
https://www.artios.com/wp-content/uploads/2023/11/ART0380-ESMO-Poster-2023.pdf
https://clin.larvol.com/trial-detail/NCT04657068
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39630604/
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.biospace.com/drug-development/aacr-2025-tracker-gsk-boehringer-ingelheim-kick-off-meeting-with-new-data
https://www.biospace.com/drug-development/aacr-2025-tracker-gsk-boehringer-ingelheim-kick-off-meeting-with-new-data
https://www.biospace.com/drug-development/aacr-2025-tracker-gsk-boehringer-ingelheim-kick-off-meeting-with-new-data
https://www.biospace.com/drug-development/aacr-2025-tracker-gsk-boehringer-ingelheim-kick-off-meeting-with-new-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Note: Specific IC50 values for cell viability are not consistently publicly available. The table
reflects the reported relative potencies.

In Vivo Efficacy

In vivo studies using xenograft and patient-derived xenograft (PDX) models of ATM-deficient
cancers have demonstrated significant anti-tumor activity of ART0380, both as a monotherapy
and in combination with other agents.[5]

Tumor Growth
Tumor Model Cancer Type ATM Status Treatment o
Inhibition (TGI)
ARTO0380 (30 o
Granta-519 Mantle Cell o Significant TGl
Deficient mg/kg and 50
Xenograft Lymphoma Observed[6]
mg/kg)
Lung ) ARTO0380 (100 Tumor
] Deleterious ATM )
Adenocarcinoma  Lung Cancer ) mg/kg, QD or Regression
variant (p.E473*) ]
PDX intermittent) Observed[6]
Various CDX and ] ] ARTO0380 + Robust TGI and
Multiple ATM-negative ) )
PDX models Irinotecan Regressions[2]

Clinical Validation: The STELLA Trial

The Phase 1/2a STELLA trial (NCT04657068) is evaluating the safety and efficacy of ART0380
in combination with low-dose irinotecan in patients with advanced or metastatic solid tumors,
with a focus on those with ATM deficiency.[6][7] Irinotecan, a topoisomerase 1 inhibitor, induces
replication stress, thereby synergizing with the action of ART0380 in ATM-deficient tumors.[2]

Clinical Efficacy Data (as of February 2025)[6][7]
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Confirmed Overall . .
. ] . Median Duration of
Patient Population Number of Patients Response Rate
Response (mDOR)

(cORR)

ATM-negative Solid )

20 50% 5.7 months (ongoing)
Tumors (at RP2D)
ATM-deficient (ATM-
low or ATM-negative) 38 37% Not Reported
Solid Tumors
ATM-low Solid Tumors 18 22% Not Reached

Responses have been observed across a range of heavily pretreated solid tumors, including
pancreatic and colorectal cancer, with two confirmed complete responses in patients with
pancreatic cancer.[7]

Mechanism of Action: Signaling Pathways and

Experimental Workflows
Signaling Pathway of ART0380 in ATM-Deficient Cancer

The following diagram illustrates the synthetic lethal mechanism of ART0380 in ATM-deficient
cancer cells.

Caption: Synthetic lethality of ART0380 in ATM-deficient cells.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of ART0380 typically follows a structured workflow to determine its
efficacy and mechanism of action.
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Caption: Preclinical evaluation workflow for ART0380.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ART0380 are often proprietary.

However, based on standard methodologies cited in the literature, the following outlines the

likely procedures.

Cell Viability Assay (e.g., MTT Assay)

Cell Seeding: ATM-proficient and ATM-deficient cancer cell lines are seeded in 96-well plates
at an appropriate density and allowed to adhere overnight.

Treatment: Cells are treated with a range of concentrations of ART0380 or vehicle control for
a specified period (e.g., 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated to allow for the formation of formazan crystals by viable
cells.

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the
formazan crystals.

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
using a microplate reader.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15620159?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and
IC50 values are determined by non-linear regression analysis.

Western Blotting

e Cell Lysis: Cells are treated with ART0380 and/or a DNA damaging agent. Following
treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a
standard assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or
nitrocellulose).

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to
prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with primary antibodies against
target proteins (e.g., phospho-Chk1, yH2AX, total Chk1, total H2AX, and a loading control
like B-actin).

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

Xenograft Studies

e Tumor Implantation: ATM-deficient human cancer cells are subcutaneously injected into
immunocompromised mice.

e Tumor Growth and Randomization: Once tumors reach a specified volume, the mice are
randomized into treatment and control groups.
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o Treatment Administration: ART0380 is administered orally according to a predetermined
dosing schedule (e.g., daily or intermittently). The control group receives a vehicle.

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

o Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of
the treated group to the control group.

Conclusion

ARTO0380 represents a promising targeted therapy for the treatment of ATM-deficient cancers.
Its mechanism of action, rooted in the principle of synthetic lethality, has been validated in both
preclinical models and clinical trials. The ongoing STELLA study continues to provide
compelling evidence for the efficacy of ART0380 in combination with irinotecan in this patient
population with a high unmet medical need. Further investigation will continue to refine the
optimal use of ART0380 and identify patient populations most likely to benefit from this
innovative therapeutic approach.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

1. artios.com [artios.com]

2. A Study of ART0380 for the Treatment of Advanced or Metastatic Solid Tumors
[clin.larvol.com]

3. Discovery of ART0380, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2
Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers - PubMed
[pubmed.ncbi.nim.nih.gov]

4. AACR 2025 Tracker: Merck, GSK, Roche and More Present Key Data - BioSpace
[biospace.com]

5. alnodesertib (ATR inhibitor) - Artios Pharma [artios.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.benchchem.com/product/b15620159?utm_src=pdf-body
https://www.benchchem.com/product/b15620159?utm_src=pdf-custom-synthesis
https://www.artios.com/wp-content/uploads/2023/11/ART0380-ESMO-Poster-2023.pdf
https://clin.larvol.com/trial-detail/NCT04657068
https://clin.larvol.com/trial-detail/NCT04657068
https://pubmed.ncbi.nlm.nih.gov/39630604/
https://pubmed.ncbi.nlm.nih.gov/39630604/
https://pubmed.ncbi.nlm.nih.gov/39630604/
https://www.biospace.com/drug-development/aacr-2025-tracker-gsk-boehringer-ingelheim-kick-off-meeting-with-new-data
https://www.biospace.com/drug-development/aacr-2025-tracker-gsk-boehringer-ingelheim-kick-off-meeting-with-new-data
https://www.artios.com/pipeline/art0380-atr-inhibitor/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

¢ 6. Ataxia-Telangiectasia Mutated Loss-of-Function Displays Variant and Tissue-Specific
Differences across Tumor Types - PMC [pmc.ncbi.nim.nih.gov]

e 7. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for
Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual
Meeting 2025 - Artios Pharma [artios.com]

« To cite this document: BenchChem. [ART0380: A Targeted Approach to Exploiting ATM
Deficiency in Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620159#art0380-mechanism-of-action-in-atm-
deficient-cancers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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